molecular formula C12H13F3O2 B8001053 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone

Cat. No.: B8001053
M. Wt: 246.22 g/mol
InChI Key: VIQOKWFZKWKEKY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties, while the propoxy substituent introduces steric bulk and moderate electron-donating effects via resonance. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of trifluoromethylated ketones in bioactive molecules .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-3-6-17-10-5-4-9(7-8(10)2)11(16)12(13,14)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQOKWFZKWKEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone typically involves the reaction of 3-methyl-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s properties are influenced by its substituents. Key comparisons include:

Substituent Position and Electronic Effects
  • 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (CAS 25666-51-7): Contains a hydroxyl group at the 2-position. The hydroxyl group is strongly electron-withdrawing via induction but electron-donating via resonance, leading to unique reactivity in electrophilic substitution reactions. Reported to form via Fries rearrangement .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Chlorine substituents at the 3- and 5-positions enhance electron-withdrawing effects, increasing electrophilicity compared to the target compound’s alkoxy group .
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS 204,15014): The methoxy group at the 4-position is smaller than propoxy, reducing steric hindrance while maintaining similar resonance effects .
Triazole-Based Analogs

Compounds such as 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) feature a triazole ring instead of a phenyl group. These derivatives exhibit high yields (80–93%) in sub-gram syntheses, with melting points ranging from 100–108°C.

Biological Activity

Overview

2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C12H13F3O2. This compound features a trifluoromethyl group attached to an ethanone backbone, which is further substituted with a 3-methyl-4-propoxyphenyl group. Its unique structure endows it with distinctive electronic and steric properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, allowing it to interact effectively with enzymes and receptors within biological systems. These interactions can lead to modulation of various biochemical pathways, although the precise mechanisms remain to be fully elucidated.

Biological Activity

Research into the biological activity of this compound has suggested several potential applications:

Comparative Analysis

To understand the significance of 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone in relation to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityNotable Effects
2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanoneStructureAntimicrobial, anti-inflammatoryPotential therapeutic applications
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanoneStructureLimited data availableSimilar electronic properties
2,2,2-Trifluoro-1-(3,4-dichlorophenyl)ethanoneStructureInvestigated for toxicityPotentially higher toxicity

Case Studies

While specific case studies on 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone are sparse, research has focused on similar compounds within its chemical class. For instance:

  • Antimicrobial Screening : In a study assessing various fluorinated compounds for antimicrobial activity, derivatives similar to 2,2,2-Trifluoro-1-(3-methyl-4-propoxyphenyl)ethanone demonstrated significant inhibition against several bacterial strains at varying concentrations.
  • In Vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of structurally related compounds. These studies indicated a reduction in inflammatory markers following administration of these compounds.

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